

Physicochemical properties of (R)-Boc-phenylalaninol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-N-Boc-3-amino-3-phenylpropan-1-ol

Cat. No.: B131013

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of (R)-Boc-phenylalaninol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks is paramount for successful synthesis and application. (R)-Boc-phenylalaninol, a protected amino alcohol, is a versatile intermediate in the synthesis of various pharmaceutical compounds. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its characterization, and a logical workflow for its synthesis and analysis.

Core Physicochemical Properties

(R)-Boc-phenylalaninol is a white to pale cream crystalline powder.[\[1\]](#)[\[2\]](#) Its chemical stability is enhanced by the tert-butoxycarbonyl (Boc) protecting group, making it a valuable component in peptide synthesis and the development of biologically active molecules.[\[1\]](#)

Quantitative Physicochemical Data

The key quantitative properties of (R)-Boc-phenylalaninol are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₂₁ NO ₃	[1] [2] [3] [4]
Molecular Weight	251.32 g/mol	[3] [4]
Melting Point	92-100 °C	[1] [2] [4]
Optical Rotation	$[\alpha]D^{25} = -27 \pm 2^\circ$ (c=1 in Methanol)	[1] [2]
	$[\alpha]D^{20} = -27^\circ$ (c=1 in Chloroform)	[4]
pKa (Predicted)	12.07 ± 0.46	[4]
Boiling Point (Estimated)	96-97 °C	[4]
Density (Estimated)	1.0696 g/cm ³	[4]
Refractive Index (Estimated)	1.5280	[4]

Solubility Profile

(R)-Boc-phenylalaninol exhibits the following solubility characteristics:

Solvent	Solubility	Source(s)
Water	Insoluble	[4]
Chloroform	Soluble	[4]
Dichloromethane	Soluble	[4]
Ethyl Acetate	Soluble	[4]
Dimethyl Sulfoxide (DMSO)	Soluble	[4]
Acetone	Soluble	[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (R)-Boc-phenylalaninol are crucial for reproducible results in a laboratory setting.

Synthesis of (R)-Boc-phenylalaninol

A common method for the synthesis of (R)-Boc-phenylalaninol involves the reduction of an appropriate N-Boc-L-phenylalanine derivative. The following protocol is adapted from a patented procedure.[\[5\]](#)

Materials:

- N-Boc-L-phenylalanine derivative (e.g., a methyl ester)
- Lithium chloride (LiCl)
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)
- Hydrochloric acid (HCl), 2N solution
- Sodium hydroxide (NaOH), 2 mol/L solution
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate
- n-Heptane

Procedure:

- Under a nitrogen atmosphere, dissolve the starting N-Boc-L-phenylalanine derivative and lithium chloride in methanol with stirring.

- Cool the mixture to below 5 °C using an ice-water bath.
- Add sodium borohydride to the reaction solution in portions, maintaining the cool temperature.
- Allow the reaction mixture to warm to room temperature and continue to stir.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
- Cool the reaction mixture back down to below 5 °C in an ice-water bath.
- Carefully add water dropwise to quench the reaction.
- Adjust the pH of the mixture to 2-3 by adding 2N hydrochloric acid dropwise.
- Evaporate the majority of the solvent under reduced pressure.
- Adjust the pH of the remaining residue to 9 with a 2 mol/L NaOH solution.
- Extract the aqueous layer with dichloromethane (3 x 30 mL).
- Combine the organic layers and wash with water (30 mL) and then with saturated brine (30 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil.^[5]

Purification by Recrystallization

The crude (R)-Boc-phenylalaninol can be purified by recrystallization to obtain a white, crystalline solid.^[5]

Procedure:

- Dissolve the crude yellow oil in a 2:1 mixed solvent of ethyl acetate and n-heptane.

- Allow the solution to cool, inducing crystallization.
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Determination of Melting Point

The melting point is a key indicator of purity.^{[6][7]} A sharp melting range typically indicates a pure compound.^{[6][7]}

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)^[6]
- Capillary tubes
- Mortar and pestle

Procedure:

- Finely grind a small amount of the crystalline (R)-Boc-phenylalaninol using a mortar and pestle.^[7]
- Pack the fine powder into a capillary tube to a height of 2-3 mm.^[6]
- Place the capillary tube into the heating block of the melting point apparatus.^[6]
- Heat the sample rapidly to determine an approximate melting point.^[6]
- Allow the apparatus to cool to at least 20 °C below the approximate melting point.^[6]
- Using a fresh sample, heat slowly at a rate of approximately 2 °C per minute.
- Record the temperature at which the first crystals begin to melt and the temperature at which the last crystal melts. This range is the melting point of the sample.^[6]

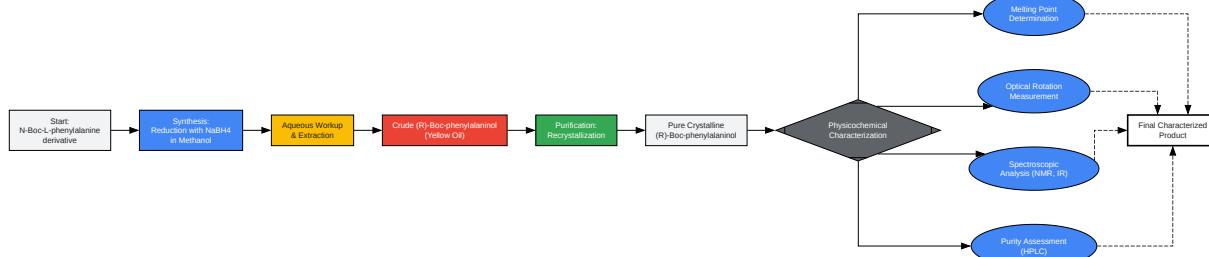
Determination of Optical Rotation

Optical rotation is a critical property for confirming the enantiomeric purity of a chiral compound.

[8]

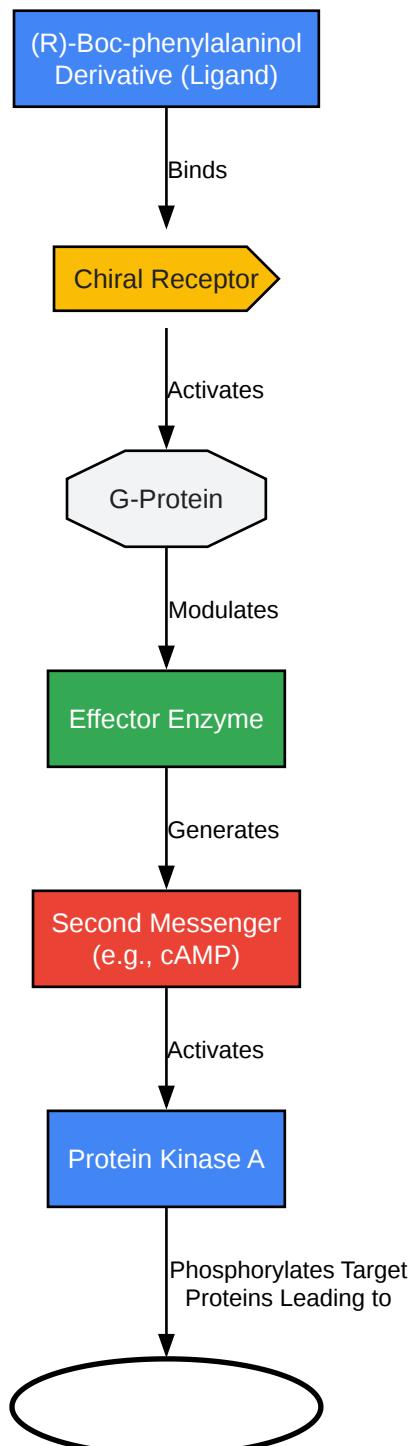
Apparatus:

- Polarimeter
- Volumetric flask (e.g., 10 mL)
- Analytical balance
- Sample cell (cuvette), typically 1 dm in length


Procedure:

- Accurately weigh a sample of (R)-Boc-phenylalaninol (e.g., 100 mg for a c=1 solution in 10 mL).
- Dissolve the sample in a suitable solvent (e.g., methanol or chloroform) in a volumetric flask and dilute to the mark.
- Ensure the polarimeter is calibrated and the light source (typically a sodium D line) is warmed up.
- Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.
- Place the sample cell in the polarimeter and measure the observed rotation.
- Calculate the specific rotation using the formula: $[\alpha] = \alpha / (l * c)$ where:
 - $[\alpha]$ is the specific rotation
 - α is the observed rotation in degrees
 - l is the path length of the cell in decimeters (dm)

- c is the concentration of the sample in g/mL[9]


Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of (R)-Boc-phenylalaninol and a conceptual signaling pathway where such a chiral molecule might be relevant.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of (R)-Boc-phenylalaninol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-L-phenylalaninol, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. N-Boc-DL-phenylalaninol | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-L-Phenylalaninol | 66605-57-0 [amp.chemicalbook.com]
- 5. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. almaaql.edu.iq [almaaql.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Physicochemical properties of (R)-Boc-phenylalaninol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131013#physicochemical-properties-of-r-boc-phenylalaninol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com